N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4,6-dimethyl-2-mercaptopyrimidine.
Acylation Reaction: The 2,5-dimethoxyaniline undergoes acylation with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)-2-chloroacetamide.
Thioether Formation: The N-(2,5-dimethoxyphenyl)-2-chloroacetamide is then reacted with 4,6-dimethyl-2-mercaptopyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: May serve as a lead compound for developing new pharmaceuticals.
Industry: Could be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur-containing acetamide group could play a role in binding to active sites or influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)acetamide: Lacks the pyrimidinylsulfanyl group.
N-(4,6-dimethylpyrimidin-2-yl)acetamide: Lacks the dimethoxyphenyl group.
N-(2,5-dimethoxyphenyl)-2-chloroacetamide: Precursor in the synthesis.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of both the dimethoxyphenyl and pyrimidinylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, with the CAS number 107811-22-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula for this compound is CHNOS. It has a molecular weight of 319.40 g/mol and features a density of 1.27 g/cm³. The compound is characterized by its unique structure which combines a dimethoxyphenyl group with a pyrimidinyl sulfanyl moiety.
Antiviral Properties
Research indicates that compounds containing pyrimidine derivatives exhibit notable antiviral activity. For instance, studies have shown that modifications at the C-2 and N-3 positions of pyrimidine can significantly enhance their efficacy against viral targets. The compound may follow similar mechanisms due to its structural components .
Cytotoxicity and Anticancer Activity
The biological activity of this compound has been assessed in various cancer cell lines. Preliminary findings suggest it may exhibit cytotoxic effects against specific cancer types by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms remain under investigation but are believed to involve the modulation of signaling pathways related to cell survival and death .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For example, compounds with similar structures have been shown to inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting viral replication cycles . Further studies are required to elucidate the precise pathways affected by this compound.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of the compound can inhibit the growth of various cancer cell lines. For instance, one study reported an IC value of approximately 30 μM for a related compound against HepG2 cells (a liver cancer cell line), indicating significant cytotoxicity .
- Comparative Analysis : A comparative analysis with other known antiviral agents revealed that while some derivatives show lower activity than leading antivirals like sofosbuvir (IC ~0.26 μM), they still possess promising potential for further development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-7-11(2)18-16(17-10)23-9-15(20)19-13-8-12(21-3)5-6-14(13)22-4/h5-8H,9H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICCWANTSDZIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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